molecular formula C8H6Cl2O2 B13751556 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone CAS No. 4974-60-1

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone

Cat. No.: B13751556
CAS No.: 4974-60-1
M. Wt: 205.03 g/mol
InChI Key: ICMNJORCMZYSAQ-UHFFFAOYSA-N
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Description

The study of 2,2-dichloro-1-(4-hydroxyphenyl)ethanone is situated at the intersection of several key areas of synthetic and medicinal chemistry. Its structure combines the electrophilic reactivity of a dichlorinated carbonyl compound with the biological relevance of a phenolic ring, making it a molecule of considerable theoretical and practical interest.

α,α-Dihaloketones are recognized as valuable and versatile building blocks in organic synthesis. quickcompany.in The presence of two halogen atoms on the carbon adjacent to the carbonyl group creates a highly electrophilic center, rendering the molecule susceptible to a variety of nucleophilic attacks and rearrangement reactions. nih.gov This bifunctional nature allows for the construction of complex molecular architectures. quickcompany.in

One of the most notable reactions of this class of compounds is the Favorskii rearrangement, a base-catalyzed rearrangement that typically leads to the formation of carboxylic acid derivatives. In the case of α,α-dihaloketones that lack α'-hydrogens, a quasi-Favorskii rearrangement can occur. For α,α-dihaloketones with available α'-protons, treatment with a base can lead to α,β-unsaturated carboxylic acid derivatives. quickcompany.in The versatility of α,α-dihaloketones makes them key intermediates in the synthesis of various organic compounds, including heterocyclic systems and other biologically active molecules. icm.edu.pl

The 4-hydroxyphenyl (phenol) moiety is a common feature in a vast number of biologically active compounds, both natural and synthetic. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in crucial biological interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is vital for high-affinity binding to biological targets like enzymes and receptors.

Compounds containing the 4-hydroxyphenyl group are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Its presence is a key factor in the design of new therapeutic agents. For instance, derivatives of 4-hydroxyphenyl acetic acid have been synthesized and evaluated as potent anti-inflammatory agents.

Current research involving α,α-dihaloketones is focused on developing new synthetic methodologies and exploring their application as intermediates for valuable molecules. While specific studies on this compound are limited, research on analogous compounds provides significant insights. For example, the synthesis of its monochloro counterpart, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), is well-established and typically involves the direct chlorination of 4-hydroxyacetophenone using reagents like sulfuryl chloride. nih.gov Similarly, 2,2-dichloro-1-(4-methylphenyl)ethanone has been synthesized by the chlorination of 1-(4-methylphenyl)ethanone. google.com These methods suggest a probable synthetic route to this compound via the direct dichlorination of 4-hydroxyacetophenone.

The primary research interest in such compounds lies in their utility as synthetic intermediates. For instance, the related compound 2-chloro-1-(3,4-dihydroxyphenyl)ethanone (chloroacetylcatechol) is a key intermediate in the synthesis of Adrenalone, which is a precursor to epinephrine. google.compatsnap.comprepchem.com The reactivity of the α-halo-ketone functionality allows for facile substitution reactions, particularly with amines, to build more complex pharmaceutical structures. patsnap.com Given this precedent, this compound is a potential precursor for a variety of biologically active molecules, although specific applications have yet to be extensively explored in published literature.

Data on this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a comparison with its parent compound and its well-characterized monochloro-analogue. The properties for the title compound are inferred based on chemical principles and data from similar structures.

Property4-Hydroxyacetophenone2-Chloro-1-(4-hydroxyphenyl)ethanoneThis compound (Inferred)
Molecular FormulaC₈H₈O₂C₈H₇ClO₂C₈H₆Cl₂O₂
Molecular Weight136.15 g/mol170.59 g/mol205.04 g/mol
Synthesis PrecursorPhenol (B47542) / Anisole4-Hydroxyacetophenone4-Hydroxyacetophenone
Key Functional GroupsKetone, Phenolα-Chloroketone, Phenolα,α-Dichloroketone, Phenol
Reactivity HighlightStandard ketone/phenol reactionsNucleophilic substitution at α-carbon Favorskii rearrangement, nucleophilic substitution
Known ApplicationsIntermediate for pharmaceuticals and fragrancesIntermediate for HDAC inhibitors and other pharmaceuticals nih.govPotential intermediate for novel pharmaceuticals

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4974-60-1

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

2,2-dichloro-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H

InChI Key

ICMNJORCMZYSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone

Direct Halogenation Approaches of Acetophenones and Their Derivatives

The most straightforward route to 2,2-dichloro-1-(4-hydroxyphenyl)ethanone involves the direct chlorination of 4-hydroxyacetophenone. This approach is attractive due to its atom economy and potentially shorter reaction sequences. However, the presence of the activating hydroxyl group on the aromatic ring necessitates careful control over reaction conditions to prevent competing electrophilic aromatic substitution (ring chlorination).

Regioselective Chlorination Strategies

Achieving regioselectivity in the dichlorination of 4-hydroxyacetophenone is paramount. The primary goal is to exclusively target the α-carbon of the acetyl group. Various chlorinating agents have been explored for the α-chlorination of ketones. While specific studies on the dichlorination of 4-hydroxyacetophenone are not extensively detailed in publicly available literature, analogies can be drawn from the chlorination of similar acetophenone (B1666503) derivatives.

One potential method involves the use of sulfuryl chloride (SO₂Cl₂). While often used for monochlorination, the formation of dichlorinated byproducts has been observed, suggesting that with adjusted stoichiometry and reaction conditions, dichlorination could be favored. For instance, in the chlorination of 3-hydroxyacetophenone with sulfuryl chloride, the formation of 2,2-dichloro-1-(3-hydroxyphenyl)ethanone (B1601392) as a minor product (4-6%) has been reported, indicating the feasibility of this transformation. stackexchange.com The challenge remains in optimizing the reaction to maximize the yield of the desired dichlorinated product over monochlorinated and ring-chlorinated species.

Another approach is suggested by the successful dichlorination of 1-(p-tolyl)ethanone using a mixture of concentrated hydrochloric acid and hydrogen peroxide. nih.gov This method could potentially be adapted for 4-hydroxyacetophenone, although the acidic conditions might influence the reactivity of the phenolic ring.

Table 1: Potential Direct Chlorination Methods and Considerations

Chlorinating Agent/SystemPotential AdvantagesPotential Challenges
Sulfuryl Chloride (SO₂Cl₂)Readily available, effective for α-chlorination.Controlling the degree of chlorination (mono- vs. di-), preventing ring chlorination.
Conc. HCl / H₂O₂May offer an alternative to sulfuryl chloride.Harsh acidic conditions may lead to side reactions on the phenolic ring.

Optimization of Reaction Conditions and Catalyst Systems

To enhance the yield and selectivity of the direct dichlorination of 4-hydroxyacetophenone, meticulous optimization of reaction parameters is necessary. Key variables to consider include the choice of solvent, reaction temperature, and the molar ratio of the chlorinating agent to the substrate.

For chlorinations utilizing sulfuryl chloride, non-polar, aprotic solvents are typically employed to minimize side reactions. The reaction temperature is a critical factor; lower temperatures may favor monochlorination, while elevated temperatures could increase the rate of dichlorination but also risk promoting undesired ring substitution. Careful, stepwise addition of the chlorinating agent could also be a strategy to control the reaction.

The development of catalyst systems to improve the regioselectivity of chlorination is an active area of research. For phenolic substrates, catalysts that can direct the chlorinating agent to the desired position are of particular interest. While specific catalysts for the α,α-dichlorination of phenolic acetophenones are not well-documented, research into the selective chlorination of phenols indicates that Lewis acids and other additives can influence the outcome of the reaction. epa.gov Further investigation would be required to identify a catalyst system that effectively promotes α-dichlorination while suppressing ring chlorination for this specific substrate.

Multi-step Convergent Syntheses Utilizing Precursor Molecules

Given the challenges associated with the chemoselectivity of direct chlorination, multi-step synthetic routes offer a more controlled, albeit longer, pathway to this compound. These methods typically involve the modification of a precursor molecule to facilitate the desired chlorination and subsequent transformation to the final product.

Strategies Involving Phenol (B47542) Derivatization

To circumvent the issue of ring chlorination, a common strategy is to temporarily protect the activating hydroxyl group. By converting the phenol to a less activating derivative, such as a methyl ether, the selectivity of the subsequent α-chlorination can be significantly improved.

A plausible multi-step synthesis would therefore involve:

Protection: Methylation of the hydroxyl group of 4-hydroxyacetophenone to form 4-methoxyacetophenone. This can be achieved using standard methylation reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Dichlorination: The α,α-dichlorination of 4-methoxyacetophenone. With the deactivating effect of the acetyl group and the less activating nature of the methoxy (B1213986) group compared to a hydroxyl group, this step is expected to proceed with higher selectivity for the alpha-position.

Deprotection: Demethylation of the resulting 2,2-dichloro-1-(4-methoxyphenyl)ethanone to yield the final product. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly used for the cleavage of aryl methyl ethers.

A patent describing the synthesis of the monochloro analog, 2-chloro-1-(4-methoxyphenyl)ethanone, through a Friedel-Crafts reaction, followed by demethylation, supports the viability of this protective group strategy. google.com

Approaches Incorporating Halogenated Synthons

An alternative convergent approach involves the construction of the target molecule from smaller, pre-halogenated building blocks. A potential route is the Friedel-Crafts acylation of phenol with a suitable dichloroacetyl synthon, such as dichloroacetyl chloride or dichloroacetic anhydride.

The Friedel-Crafts acylation of phenols can be complex, as it can result in both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group). stackexchange.com The reaction conditions, particularly the choice of catalyst and solvent, play a crucial role in determining the outcome. Typically, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is required. To favor C-acylation and the formation of the desired ketone, an excess of the catalyst is often used. This is because the catalyst can coordinate with the phenolic oxygen, deactivating it towards O-acylation and promoting electrophilic attack on the aromatic ring. The reaction would likely yield a mixture of ortho and para isomers, with the para product being the desired this compound. Subsequent purification would be necessary to isolate the target compound.

Table 2: Comparison of Multi-Step Synthetic Strategies

StrategyKey StepsAdvantagesDisadvantages
Phenol Protection1. Protection (e.g., methylation) 2. Dichlorination 3. DeprotectionHigher potential for chemoselectivity.Longer reaction sequence (three steps).
Halogenated SynthonFriedel-Crafts acylation of phenol with a dichloroacetylating agent.Potentially shorter route (one step).Potential for O-acylation and formation of isomeric products, requiring careful optimization and purification.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound does not involve the creation of any chiral centers, therefore, stereoselectivity is not a relevant consideration. However, chemo- and regioselectivity are of utmost importance.

Chemoselectivity in this context refers to the preferential reaction at one functional group over another. The primary chemoselective challenge is to achieve dichlorination of the methyl group of the acetyl moiety without concurrent chlorination of the electron-rich aromatic ring. As discussed, direct halogenation of 4-hydroxyacetophenone is fraught with this challenge due to the activating nature of the hydroxyl group. Multi-step approaches involving protection of the hydroxyl group are designed specifically to address this chemoselectivity issue.

Regioselectivity pertains to the site of the reaction. In the context of direct halogenation, the desired regioselectivity is the exclusive chlorination at the α-position of the acetyl group. While α-chlorination of ketones is a well-established reaction, achieving dichlorination without any competing ring chlorination requires careful control of the reaction conditions. The inherent directing effects of the hydroxyl and acetyl groups on the aromatic ring (ortho, para-directing for the hydroxyl and meta-directing for the acetyl) further complicate the regioselectivity of any potential side reactions on the ring. For the Friedel-Crafts approach, the regioselectivity of the acylation of phenol typically favors the para-position, which would lead to the desired product, although the formation of the ortho-isomer is also possible.

Green Chemistry Considerations and Sustainable Synthetic Routes

The growing emphasis on environmental stewardship in the chemical industry has spurred research into greener and more sustainable methods for synthesizing valuable chemical intermediates, including this compound. Traditional synthetic pathways often rely on hazardous reagents, harsh reaction conditions, and generate significant amounts of waste. In contrast, green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores sustainable considerations for the synthesis of this compound, focusing on greener routes for both the formation of the 4-hydroxyacetophenone precursor and the subsequent dichlorination step.

Eco-Friendly Synthesis of 4-Hydroxyacetophenone Precursor

The conventional synthesis of 4-hydroxyacetophenone often involves the Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl acetate. rsc.orgresearchgate.net Both methods traditionally employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrogen fluoride (B91410) (HF), which are corrosive, hazardous, and generate voluminous aqueous waste during workup. researchgate.netgoogle.comepo.org Green alternatives focus on replacing these catalysts with more benign and recyclable options.

One promising approach is the use of solid acid catalysts for the Fries rearrangement of phenyl acetate. rsc.org Zeolites and sulfonic-modified mesoporous materials have demonstrated significant catalytic activity. rsc.orgurjc.es These materials offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste disposal issues. urjc.es Solvent-free, or solid-state, reactions for the Fries rearrangement, sometimes assisted by microwave irradiation, represent another significant green improvement by minimizing the use of volatile organic compounds (VOCs). researchgate.netjocpr.com p-Toluenesulfonic acid has also been investigated as a biodegradable and more easily handled catalyst for this transformation. researchgate.netjocpr.com

Enzymatic and biocatalytic methods, while less explored for the direct synthesis of 4-hydroxyacetophenone, represent a frontier in green chemistry. The use of enzymes could offer high selectivity under mild reaction conditions, operating in aqueous media and avoiding the need for protecting groups. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for 4-Hydroxyacetophenone

Method Catalyst Advantages Disadvantages
Traditional Friedel-Crafts/Fries Rearrangement AlCl₃, HF High reactivity Corrosive, hazardous, stoichiometric amounts needed, large waste streams
Solid Acid Catalysis Zeolites, Sulfonic-modified silica Recyclable, reduced waste, less corrosive May require higher temperatures, potential for catalyst deactivation
Solvent-Free Synthesis p-Toluenesulfonic acid, Montmorillonite K10 clay Reduced use of VOCs, often faster reaction times (with microwave) Potential for thermal decomposition of products
Biocatalysis Enzymes (e.g., monooxygenase) High selectivity, mild conditions, aqueous media Limited industrial-scale application to date, enzyme stability and cost

Sustainable Dichlorination Methodologies

The dichlorination of the α-carbon of 4-hydroxyacetophenone is the final step in the synthesis of the target compound. Conventional methods often employ harsh chlorinating agents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), which are toxic and can lead to the formation of chlorinated byproducts, posing environmental and safety concerns.

Green approaches to α-dichlorination focus on the use of safer, solid chlorinating agents that are easier to handle and generate less hazardous waste. Reagents such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and trichloroisocyanuric acid (TCCA) have emerged as effective alternatives. These compounds are stable solids that allow for more controlled chlorination, often under milder conditions. The byproducts of these reactions are also generally more benign.

Another innovative green strategy involves photochemistry. Visible-light-induced oxidative α-keto-dichlorination using copper(II) chloride (CuCl₂) as a photoredox catalyst in the presence of air has been reported for aryl alkynes to form dichloroacetophenones. ccspublishing.org.cn This method is advantageous as it operates at room temperature, uses a readily available catalyst, and produces water as the only significant byproduct, aligning well with the principles of green chemistry. ccspublishing.org.cn The use of deep eutectic solvents (DES) has also been explored as a green reaction medium for dichlorination reactions, offering a non-volatile and often biodegradable alternative to traditional organic solvents.

Table 2: Green Chemistry Considerations for the Dichlorination of 4-Hydroxyacetophenone

Approach Reagent/Catalyst Key Green Advantages
Alternative Chlorinating Agents 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH), Trichloroisocyanuric acid (TCCA) Solid, stable, and safer to handle; milder reaction conditions; less hazardous byproducts.
Photocatalysis Visible light, CuCl₂ Operates at room temperature; uses air as an oxidant; produces water as a byproduct; avoids harsh reagents.
Alternative Solvents Deep Eutectic Solvents (DES) Low volatility, often biodegradable, can enhance reaction rates and selectivity.
Catalytic Chlorination Ammonium chloride with an oxidant (e.g., Oxone) Avoids the use of elemental chlorine; uses readily available and inexpensive reagents. ccspublishing.org.cn

Chemical Reactivity and Transformation Pathways of 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone

Nucleophilic Reactions at the Dichloromethyl Moiety

The presence of two chlorine atoms on the α-carbon, which is adjacent to the electron-withdrawing carbonyl group, renders this position highly electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic utility of α,α-dihalo ketones.

The α-carbon of 2,2-dichloro-1-(4-hydroxyphenyl)ethanone is a prime site for nucleophilic substitution reactions. Due to the presence of two leaving groups (the chloride ions), sequential substitutions are possible, allowing for the introduction of one or two new functional groups. The reaction typically proceeds via an SN2 mechanism. The high reactivity of α-halo ketones in SN2 displacements is well-established.

Common nucleophiles such as primary and secondary amines can displace the chloride ions to form α-amino ketones, which are valuable synthetic intermediates. mnstate.edulibretexts.org For instance, reaction with a primary amine (R-NH₂) could first yield 2-chloro-2-(alkylamino)-1-(4-hydroxyphenyl)ethanone, which can then react with a second equivalent of the amine or a different nucleophile. Complete substitution with dialkylamines has been observed in similar systems, leading to the formation of diaminomethyl ketones. researchgate.net

ReactantReagents/ConditionsProduct Class
This compoundPrimary or Secondary Amine (e.g., R₂NH)α,α-Diamino Ketone
This compoundThiol (e.g., RSH), Baseα,α-Dithioether Ketone

A significant application of α-halo ketones, including the dichloro-variant, is in the synthesis of heterocyclic compounds. jetir.org These reactions typically involve bifunctional nucleophiles that first attack the electrophilic α-carbon and then undergo an intramolecular cyclization by reacting with the carbonyl carbon.

Imidazole (B134444) Synthesis: The reaction of α-halo ketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org In the case of this compound, it can react with an amidine (e.g., benzamidine) in the presence of a base. The reaction would proceed through an initial substitution of one chlorine atom, followed by intramolecular cyclization and subsequent elimination to form a highly substituted imidazole derivative.

Thiazole (B1198619) Synthesis (Hantzsch Synthesis): The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Reacting this compound with a thioamide, such as thiourea (B124793), would first lead to the substitution of a chloride ion by the sulfur atom. youtube.com This is followed by an intramolecular condensation between the nitrogen and the carbonyl group, and subsequent dehydration and elimination of the second chlorine atom (as HCl) to yield a 2-aminothiazole (B372263) derivative. chemhelpasap.comrsc.org

ReactantReagents/ConditionsProduct Heterocyclic System
This compoundAmidine (e.g., R-C(NH)NH₂) / Base2,4-Disubstituted Imidazole
This compoundThioamide (e.g., Thiourea, R-CSNH₂)Substituted Thiazole

Reactions Involving the Carbonyl Functional Group

The carbonyl group in this compound behaves as a typical ketone, undergoing nucleophilic addition and condensation reactions.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the ketone reacts with an "active hydrogen" compound—a molecule with a methylene (B1212753) group flanked by two strong electron-withdrawing groups (like malononitrile (B47326) or diethyl malonate). wikipedia.org In the presence of a mild base catalyst (e.g., piperidine (B6355638) or an amine), the active methylene compound is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ketone. wikipedia.org The resulting intermediate subsequently dehydrates to form a stable α,β-unsaturated product. organic-chemistry.org

Reaction NameReactantReagents/ConditionsGeneral Product
Knoevenagel CondensationThis compoundActive Methylene Compound (e.g., CH₂(CN)₂), Base (e.g., Piperidine)α,β-Unsaturated Dinitrile

These reactions proceed via a two-step mechanism: initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a water molecule to form a new double bond. libretexts.org

A classic example is the formation of hydrazones upon reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). libretexts.org The nitrogen atom of the hydrazine acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate then eliminates water to form the stable hydrazone product. This reaction pathway is also central to the Wolff-Kishner reduction, which converts the ketone to an alkane via a hydrazone intermediate. libretexts.org Similarly, reaction with primary amines yields imines (Schiff bases). libretexts.org

ReactantReagents/ConditionsIntermediateFinal Product Class
This compoundHydrazine (H₂NNH₂)Tetrahedral AdductHydrazone
This compoundPrimary Amine (RNH₂) / Acid CatalystHemiaminalImine (Schiff Base)

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the two existing substituents: the hydroxyl (-OH) group and the dichloroacetyl (-C(O)CHCl₂) group.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its strong +R (resonance donating) effect. synarchive.comresearchgate.net It enriches the electron density at the positions ortho and para to it. The dichloroacetyl group, conversely, is a deactivating group and a meta-director due to its -I (inductive) and -R (resonance withdrawing) effects, which pull electron density from the ring. researchgate.net

In cases of competing directing effects, the strongly activating hydroxyl group overwhelmingly dictates the position of substitution. Therefore, electrophiles will preferentially attack the positions ortho to the -OH group (the C-3 and C-5 positions), as the para position is blocked. This is well-documented for the parent compound, 4-hydroxyacetophenone, which undergoes nitration and bromination exclusively at the 3-position or 3,5-positions. jetir.orgorgsyn.orgrsc.org

Reaction TypeReagents/ConditionsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄ or Ca(NO₃)₂ / Acetic Acid orgsyn.org2,2-Dichloro-1-(4-hydroxy-3-nitrophenyl)ethanone
Halogenation (Bromination)Br₂ or NH₄Br/Oxone rsc.org2,2-Dichloro-1-(3-bromo-4-hydroxyphenyl)ethanone and 2,2-Dichloro-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
SulfonationFuming H₂SO₄2,2-Dichloro-1-(4-hydroxy-3-sulfophenyl)ethanone

Directing Effects of Substituents

The reactivity and regioselectivity of the aromatic ring in this compound during electrophilic aromatic substitution (EAS) are governed by the electronic properties of its two substituents: the hydroxyl (-OH) group and the dichloroacetyl (-COCHCI₂) group. These substituents exert competing influences on the phenyl ring.

The hydroxyl group is a potent activating group. stackexchange.com Through its resonance effect, the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions. This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. Consequently, the hydroxyl group is a strong ortho, para-director. libretexts.orgorganicchemistrytutor.com

Conversely, the dichloroacetyl group is a deactivating group. The carbonyl function is strongly electron-withdrawing due to both induction and resonance, pulling electron density away from the aromatic ring. This effect reduces the ring's nucleophilicity and slows down the rate of electrophilic substitution. The dichloroacetyl group is classified as a meta-director. organicchemistrytutor.comyoutube.com

In this compound, these two groups have opposing effects. The powerful activating and ortho, para-directing nature of the hydroxyl group dominates over the deactivating, meta-directing effect of the dichloroacetyl group. stackexchange.comlibretexts.org Since the para position is already substituted, electrophilic attack is predominantly directed to the positions ortho to the hydroxyl group (C3 and C5).

Table 1: Summary of Substituent Effects on the Aromatic Ring

SubstituentElectronic EffectClassificationDirecting Influence
-OH (Hydroxyl)Electron-Donating (Resonance)Activatingortho, para
-COCHCl₂ (Dichloroacetyl)Electron-Withdrawing (Inductive & Resonance)Deactivatingmeta

Competitive Reactivity Considerations

The structure of this compound presents multiple sites susceptible to chemical attack, leading to competitive reaction pathways depending on the reagents and conditions. The principal reactive centers are the activated aromatic ring, the electrophilic carbonyl carbon, the phenolic hydroxyl group, and the dichloromethyl carbon.

Electrophilic Attack on the Aromatic Ring: As established, the hydroxyl group strongly activates the ring, making it a prime target for electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation would be expected to occur at the positions ortho to the hydroxyl group.

Nucleophilic Attack on the Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It is susceptible to attack by a wide range of nucleophiles, including hydrides, organometallics, and amines. youtube.com This reactivity is standard for ketones.

Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide ion. This anion is a potent nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Nucleophilic Substitution at the Dichloromethyl Carbon: The carbon atom bearing two chlorine atoms is also an electrophilic center. It can undergo nucleophilic substitution reactions, although this is generally less favorable than attack at the carbonyl carbon. However, under specific conditions, such as those promoting rearrangement reactions, this site becomes crucial.

The ultimate reaction pathway is a delicate balance of these competing reactivities. For instance, in a basic medium, deprotonation of the phenol (B47542) is likely the initial, rapid step. In the presence of a strong electrophile under acidic conditions, substitution on the aromatic ring is favored. The use of a nucleophile that preferentially attacks carbonyls, like a hydride source, will favor reduction of the ketone.

Table 2: Potential Reactive Sites and Corresponding Transformations

Reactive SiteType of ReagentPotential Reaction
Aromatic Ring (ortho to -OH)Electrophile (e.g., Br₂, HNO₃)Electrophilic Aromatic Substitution
Carbonyl CarbonNucleophile (e.g., NaBH₄, R-MgBr)Nucleophilic Addition
Phenolic HydroxylBase, Electrophile (e.g., NaOH, CH₃I)Deprotonation, O-Alkylation/Acylation
Dichloromethyl CarbonBase/NucleophileNucleophilic Substitution, Rearrangement

Redox Chemistry of this compound

The phenolic moiety of this compound is susceptible to oxidation. Phenols can be oxidized to quinones or related species. For example, electrochemical oxidation of similar 4-hydroxyphenyl ethanone (B97240) derivatives can lead to the formation of p-quinone imine intermediates, which are highly reactive towards nucleophiles. researchgate.net This suggests that under suitable oxidative conditions (e.g., using Fremy's salt or electrochemical methods), the title compound could be converted into a quinone-like structure. This transformation is significant as it dramatically alters the electronic properties and reactivity of the molecule.

The carbonyl group of the dichloroacetyl moiety is readily reduced to a secondary alcohol. This is a common transformation for ketones. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose, selectively reducing the ketone without affecting the aromatic ring or the chlorine atoms under mild conditions. masterorganicchemistry.comyoutube.compressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. libretexts.org This pathway yields 2,2-dichloro-1-(4-hydroxyphenyl)ethanol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also achieve this reduction. youtube.com

Rearrangement Pathways

Given its structure as an α,α-dihalo ketone, this compound is a potential substrate for base-induced rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.org This reaction typically involves the treatment of an α-halo ketone with a base (like a hydroxide (B78521) or alkoxide) to yield a rearranged carboxylic acid derivative. nrochemistry.commychemblog.com

For α,α-dihalo ketones, the reaction can proceed to give α,β-unsaturated carboxylic acid derivatives. adichemistry.com The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate after initial deprotonation at the α'-position (in this case, on the aromatic ring, which is not possible) or an alternative pathway if no α'-hydrogens are available. wikipedia.orgddugu.ac.in In the case of this compound, which lacks α'-hydrogens, a quasi-Favorskii or semi-benzilic acid type rearrangement could occur. mychemblog.com This involves nucleophilic attack of the base at the carbonyl carbon, followed by migration of the aryl group and displacement of a chloride ion.

While Wolff-type rearrangements are characteristic of α-diazoketones, studies on analogous 2-diazo-1-(4-hydroxyphenyl)ethanones have explored the mechanistic dichotomy between Wolff and photo-Favorskii pathways, highlighting the complex rearrangement chemistry of this molecular scaffold. nih.gov

Derivatization Strategies for Advanced Chemical Structures and Libraries

The multiple reactive functional groups of this compound make it a versatile building block for the synthesis of diverse chemical structures and compound libraries. nih.gov Derivatization can be targeted at several sites:

Phenolic Hydroxyl Group: This group can be easily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships.

Carbonyl Group: The ketone can be transformed into other functional groups such as oximes, hydrazones, or imines by reacting with hydroxylamine, hydrazines, or primary amines. It can also serve as a handle for olefination reactions like the Wittig reaction.

Dichloromethyl Group: The two chlorine atoms can be substituted by various nucleophiles. For example, reaction with thiols could introduce sulfur-containing moieties, while reaction with amines could lead to amino ketone derivatives.

These derivatization strategies enable the creation of a library of compounds based on the 1-(4-hydroxyphenyl)ethanone core. Such libraries are valuable in medicinal chemistry for screening for biological activity, as demonstrated by the use of the related 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) in preparing derivatives with potential HDAC inhibitory activity. nih.gov

Advanced Spectroscopic and Structural Characterization of 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study for 2,2-dichloro-1-(4-hydroxyphenyl)ethanone has not been reported. However, analysis of analogous structures, such as 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) and 2,2-dichloro-1-(4-methylphenyl)ethanone, provides a robust framework for predicting its solid-state characteristics. nih.govnih.gov

Molecular Conformation and Crystal Packing

The molecule is expected to be nearly planar. Insights from the crystal structure of 2,2-dichloro-1-(4-methylphenyl)ethanone suggest that the dichloroacetyl group and the phenyl ring will adopt a conformation with only a slight dihedral angle between them. nih.gov In the case of the 4-methyl analog, this angle is reported to be 15.5(2)°. nih.gov A similar slight twist would be anticipated for the 4-hydroxy derivative to minimize steric hindrance while maximizing electronic conjugation.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The primary and most dominant intermolecular interaction in the crystal lattice of this compound would be strong hydrogen bonding. The phenolic hydroxyl group (-OH) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

Hydrogen Bonding: It is highly probable that strong O-H···O hydrogen bonds would form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This type of interaction is observed in the crystal structure of 2-chloro-1-(4-hydroxyphenyl)ethanone, where it dictates the primary supramolecular assembly. nih.gov Weaker C-H···O interactions, involving aromatic protons and the carbonyl oxygen, are also expected to contribute to the stability of the crystal packing. nih.gov

Supramolecular Architecture in the Solid State

The interplay of the strong O-H···O hydrogen bonds is expected to generate extended supramolecular chains or networks. In the analogous structure of 2-chloro-1-(4-hydroxyphenyl)ethanone, molecules are linked into two-molecular-thick chains via a network of O-H···O and C-H···O hydrogen bonds. nih.gov A similar chain-like or sheet-like architecture, reinforced by weaker interactions like C-H···O and potential halogen bonds, would be the anticipated supramolecular arrangement for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not readily found in the literature. The following assignments are predictive, based on standard chemical shift values and data from similar acetophenone (B1666503) derivatives.

Detailed ¹H and ¹³C NMR Spectral Assignment

The expected NMR spectra would reflect the molecule's structure, featuring signals for the dichloromethyl proton, the p-substituted aromatic ring protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OH~9.0 - 10.5Broad Singlet
H-2, H-6 (Aromatic)~7.9 - 8.1Doublet
H-3, H-5 (Aromatic)~6.9 - 7.1Doublet
-CHCl₂~6.5 - 6.8Singlet

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C7)~185 - 190
C-OH (C4)~160 - 165
C-2, C-6 (Aromatic)~131 - 134
C-1 (Aromatic)~125 - 128
C-3, C-5 (Aromatic)~115 - 118
-CHCl₂ (C8)~68 - 72

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. The primary correlation expected would be a cross-peak between the aromatic protons at the H-2/H-6 and H-3/H-5 positions, confirming their ortho relationship on the phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. Key correlations would include:

The aromatic H-2/H-6 signal with the C-2/C-6 carbon signal.

The aromatic H-3/H-5 signal with the C-3/C-5 carbon signal.

The methine -CHCl₂ proton signal with the C-8 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations for this compound would be:

From the -CHCl₂ proton (H-8) to the carbonyl carbon (C-7) and the aromatic ipso-carbon (C-1).

From the aromatic protons H-2/H-6 to the carbonyl carbon (C-7) and neighboring aromatic carbons (C-4).

From the aromatic protons H-3/H-5 to the ipso-carbon (C-1) and the hydroxyl-bearing carbon (C-4).

Together, these 2D NMR techniques would provide a complete and unambiguous assignment of the molecular structure, confirming the connectivity of the dichloroacetyl group to the 4-hydroxyphenyl ring.

Solid-State NMR Spectroscopy for Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials, including amorphous forms. bruker.comrsc.org For amorphous this compound, ssNMR can provide critical insights into the distribution of molecular conformations and packing that are averaged out in solution-state NMR.

In contrast to crystalline materials which produce sharp, well-defined peaks in ssNMR spectra, amorphous solids typically exhibit broad, featureless lineshapes. This line broadening arises from the distribution of isotropic chemical shifts and the orientation-dependent anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are not averaged out by molecular tumbling as they are in solution. researchgate.net

Specific nuclei within the this compound molecule, such as ¹³C and ¹H, can be studied. The ¹³C spectrum of an amorphous form would be expected to show broad resonances for the aromatic carbons, the carbonyl carbon, and the dichloromethyl carbon. The precise positions and widths of these peaks can reveal information about the local electronic environment and the degree of disorder.

Furthermore, relaxation time measurements (e.g., T₁ and T₁ρ) can distinguish between amorphous and crystalline domains. bruker.com Amorphous regions generally have different molecular mobility and thus exhibit distinct relaxation times compared to their crystalline counterparts, making ssNMR a valuable tool for quantifying the amorphous content in a mixed-phase sample. bruker.com While specific experimental ssNMR data for the amorphous state of this compound is not extensively documented in the literature, the principles of the technique provide a clear framework for its potential application in characterizing the non-crystalline forms of this compound.

Vibrational Spectroscopy (FTIR, Raman) with Detailed Band Assignment and Theoretical Correlation

The key functional groups—a phenolic hydroxyl (-OH), an aromatic ring, a carbonyl (C=O) group, and a dichloromethyl (-CHCl₂) group—give rise to characteristic bands. The correlation of expected experimental frequencies with theoretical assignments allows for a comprehensive understanding of the molecule's vibrational behavior.

Below is a detailed table of predicted vibrational bands and their assignments.

Interactive Table: Predicted Vibrational Frequencies and Assignments for this compound

Frequency Range (cm⁻¹) Vibrational Mode Description Expected Intensity (IR) Expected Intensity (Raman)
3500 - 3200 ν(O-H) O-H stretching of the phenolic group, often broadened by hydrogen bonding. Strong, Broad Weak
3100 - 3000 ν(C-H) Aromatic C-H stretching. Medium Strong
~2900 ν(C-H) C-H stretching of the dichloromethyl group. Medium Medium
1700 - 1660 ν(C=O) Carbonyl stretching, influenced by conjugation with the phenyl ring and electronegative chlorine atoms. Strong Medium
1610 - 1580 ν(C=C) Aromatic ring C=C stretching. Medium-Strong Strong
1520 - 1480 ν(C=C) Aromatic ring C=C stretching. Medium-Strong Strong
1450 - 1400 δ(C-H) In-plane bending of aromatic C-H. Medium Medium
1300 - 1200 ν(C-O) C-O stretching of the phenol (B47542) group. Strong Weak
1200 - 1100 δ(O-H) In-plane bending of the phenolic O-H. Medium Weak
850 - 800 γ(C-H) Out-of-plane bending of aromatic C-H for 1,4-disubstitution. Strong Weak
800 - 600 ν(C-Cl) C-Cl stretching modes (symmetric and asymmetric). researchgate.net Strong Strong
~600 Ring Puckering Out-of-plane aromatic ring deformations. Medium-Weak Medium

Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

The electronic structure of this compound, characterized by its hydroxyphenyl and carbonyl chromophores, governs its interaction with ultraviolet and visible light. UV-Vis absorption spectroscopy reveals the electronic transitions that occur when the molecule absorbs photons.

The primary electronic transitions expected are π → π* and n → π. The π → π transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are typically high-intensity. These are associated with the conjugated system of the benzene (B151609) ring and the carbonyl group. The n → π* transition involves the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital and is generally of lower intensity.

The presence of the hydroxyl group (-OH) as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone due to its electron-donating nature. Conversely, the electron-withdrawing dichloroacetyl group may induce a hypsochromic (blue) shift. The solvent environment can also significantly influence the position of these absorption bands. physchemres.org

Fluorescence spectroscopy measures the emission of light as the molecule returns from an excited electronic state to the ground state. While many aromatic ketones exhibit phosphorescence rather than fluorescence, the presence of the hydroxyl group can sometimes facilitate fluorescence. Intramolecular processes like excited-state intramolecular proton transfer (ESIPT) can be a potential pathway for emission in molecules with a phenolic hydroxyl group ortho or para to a carbonyl group, although this is highly dependent on the specific molecular structure and environment. mdpi.com

Interactive Table: Expected Electronic Transitions for this compound

Transition Type Approximate Wavelength (λmax) Chromophore Description
π → π* 220 - 280 nm Phenyl ring, Carbonyl C=O High-energy, high-intensity transition associated with the aromatic system conjugated with the carbonyl group.
n → π* 300 - 340 nm Carbonyl C=O Lower-energy, lower-intensity transition involving non-bonding electrons on the carbonyl oxygen. Often sensitive to solvent polarity.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For this compound (C₈H₆Cl₂O₂), the exact molecular weight can be calculated, and its isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be characteristic. The molecular ion peak (M⁺) region should display an M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing valuable structural information. The fragmentation pathways are predictable based on the functional groups present. libretexts.org Key fragmentation events would include alpha-cleavage adjacent to the carbonyl group and the loss of chlorine atoms or related radicals.

A plausible fragmentation pathway is outlined below:

Alpha-Cleavage: The primary cleavage is expected at the C-C bond between the carbonyl carbon and the dichloromethyl carbon. This would result in the formation of a stable 4-hydroxyphenylacylium ion.

Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to form an [M-Cl]⁺ ion. A subsequent loss of the second chlorine atom is also possible.

Loss of Dichloromethyl Radical: Cleavage can also lead to the loss of the •CHCl₂ radical.

Decarbonylation: The acylium ions can further fragment by losing carbon monoxide (CO).

Interactive Table: Proposed Mass Spectrometry Fragmentation for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Formula Neutral Loss
204 [M]⁺ [C₈H₆Cl₂O₂]⁺ -
169 [M - Cl]⁺ [C₈H₆ClO₂]⁺ •Cl
121 [M - CHCl₂]⁺ or [HOC₆H₄CO]⁺ [C₇H₅O₂]⁺ •CHCl₂
93 [HOC₆H₄]⁺ [C₆H₅O]⁺ CO (from m/z 121)
83 [CHCl₂]⁺ [CHCl₂]⁺ [HOC₆H₄CO]•

Computational Chemistry and Theoretical Studies on 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are employed to model this structure and determine the energies and distributions of its molecular orbitals. mdpi.com Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 2,2-dichloro-1-(4-hydroxyphenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, particularly on the phenolic oxygen and the aromatic pi-system. The LUMO, conversely, would likely be centered on the carbonyl group and the dichloroacetyl moiety, which are electron-withdrawing. The interaction between these orbitals governs the molecule's reactivity in various chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data is hypothetical and serves to illustrate typical values for a molecule like this compound, as specific computational data is not available in the reviewed literature.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

From the HOMO and LUMO energies, a suite of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide quantitative insights into its behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for understanding the molecule's propensity to act as an electrophile or nucleophile and for predicting its interactions with other chemical species.

Table 2: Calculated Quantum Chemical Descriptors (Note: This table presents illustrative values based on the hypothetical HOMO/LUMO energies in Table 1, as specific data for this compound is not available.)

DescriptorFormulaIllustrative Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.8 eV
Electronegativity (χ)(I + A) / 24.15 eV
Chemical Hardness (η)(I - A) / 22.35 eV
Chemical Softness (S)1 / η0.426 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)3.66 eV

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl carbon and the dichloromethyl carbon, gives rise to different conformers.

Conformational analysis involves systematically exploring these rotations to identify the most stable conformations (energy minima) and the transition states between them. This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometric parameters, such as torsion angles. For a related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, crystallographic studies have shown the molecule to be nearly planar, with a small dihedral angle between the phenyl ring and the carbonyl group. nih.gov A similar planarity would be expected for the 4-hydroxy analog to maximize conjugation.

Understanding the preferred conformations is crucial as the geometry of the molecule can significantly influence its reactivity and biological activity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen) and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are often found around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack.

Green/Yellow regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the phenolic oxygen, identifying them as key sites for electrophilic interaction and hydrogen bonding. mdpi.com Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor site. The dichloromethyl group, due to the high electronegativity of the chlorine atoms, would also influence the electrostatic potential, contributing to the electrophilic character of the adjacent carbonyl carbon.

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can simulate various spectroscopic properties, providing valuable data for structure elucidation and comparison with experimental results.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in the assignment of experimental IR bands to specific vibrational modes, such as the C=O stretch, O-H stretch, and C-Cl stretches.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions between molecular orbitals, which correspond to the wavelength of maximum absorption (λmax).

Table 3: Predicted Spectroscopic Data (Illustrative) (Note: These are typical ranges and values expected for the functional groups present in this compound. Specific simulated data is not available.)

SpectrumFeaturePredicted Value/Range
¹H NMRPhenolic -OH9.0 - 10.0 ppm
Aromatic -CH6.8 - 7.8 ppm
Dichloromethyl -CH6.5 - 7.0 ppm
¹³C NMRCarbonyl C=O185 - 195 ppm
Dichloromethyl CCl₂65 - 75 ppm
IRO-H stretch3200 - 3400 cm⁻¹
C=O stretch1670 - 1690 cm⁻¹
C-Cl stretch700 - 800 cm⁻¹
UV-Visλmax~280 nm

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov These models are built by calculating a range of molecular descriptors (physicochemical, electronic, steric, and topological) for a set of related molecules and then using statistical methods, such as multiple linear regression, to find a mathematical equation that describes the relationship. nih.gov

While a specific QSAR/QSRR study involving this compound is not available, this compound could be included in a dataset of substituted acetophenones to develop such a model. The model could predict various properties, such as toxicity, binding affinity to a biological target, or reaction rates. Key descriptors for this molecule would likely include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume and surface area.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP).

By analyzing the resulting QSAR equation, one can gain mechanistic insights into which molecular features are most important for a given activity or reactivity, thereby guiding the design of new compounds with desired properties.

Investigations into the Biological Activities of 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone and Its Analogues at a Molecular and Cellular Level in Vitro Studies

Enzyme Inhibition Studies and Molecular Target Identification (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Human carbonic anhydrases I and II (hCA I and hCA II) are significant therapeutic targets, and some acetophenone (B1666503) derivatives have demonstrated effective inhibition of these isoforms at micromolar concentrations. bohrium.com Similarly, acetylcholinesterase, a key enzyme in the nervous system, has been a target for inhibition by various acetophenone derivatives, with some showing more potent activity than the standard drug tacrine. bohrium.com

Table 1: Inhibitory Activities of Analogue Acetophenone Derivatives on Various Enzymes Note: This table presents data for analogue compounds, as direct data for 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is not available.

EnzymeAnalogue Compound ClassObserved InhibitionReference
α-glycosidaseAcetophenone derivativesEffective inhibition, with some compounds showing better effects than acarbose. bohrium.com
Human Carbonic Anhydrase I (hCA I)Acetophenone derivativesInhibition with Ki values in the micromolar range. nih.gov
Human Carbonic Anhydrase II (hCA II)Acetophenone derivativesSignificant inhibition observed. bohrium.com
Acetylcholinesterase (AChE)Acetophenone derivativesPotent inhibition with IC50 values in a specific range, some more active than tacrine. bohrium.com
TyrosinaseAcetophenone derivativesIC50 values in the range of 73.65–101.13 µM. nih.gov
Data synthesized from studies on various acetophenone derivatives.

The binding mechanisms and kinetic parameters for this compound have not been specifically elucidated. However, studies on related acetophenone derivatives suggest that they can act as effective inhibitors of enzymes like α-glycosidase, human carbonic anhydrases I and II, and acetylcholinesterase, with Ki values reported in the micromolar range for these enzymes. nih.gov Molecular docking studies on these analogues have been performed to understand their interactions with the active sites of these enzymes. bohrium.com For other classes of enzyme inhibitors, it has been noted that a carbamylated serine intermediate can be formed, which is then hydrolyzed to regenerate the free enzyme. nih.gov

Structure-activity relationship (SAR) studies on analogous compounds provide insights into how the structural features of this compound might contribute to its biological activity. The presence of a hydroxyl group on the phenyl ring is often crucial for hydrogen bonding with receptor sites, and its alkylation or conversion to a ketone can lead to a drop in biological activity. drugdesign.org In some series of compounds, a carbonyl group is also suggested to form hydrogen bonds with the receptor. drugdesign.org

Molecular Interactions with Biomolecules (e.g., Protein Binding, DNA Intercalation/Binding)

Direct studies on the interaction of this compound with proteins and DNA are lacking. However, the reactivity of the α,α-dichloro carbonyl moiety in similar compounds suggests a potential for interaction with biological nucleophiles. Dichloroacetophenone derivatives have been developed as bioconjugation reagents for disulfide bridging in peptides, highlighting their reactivity towards thiol groups in cysteine residues under biocompatible conditions. acs.org This suggests that this compound could potentially interact with proteins through covalent modification of cysteine residues.

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging Pathways, Metal Chelation)

The antioxidant potential of this compound can be inferred from studies on structurally related phenolic ketones, such as raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

Raspberry ketone has been shown to exhibit antioxidant properties by increasing total antioxidant capacity, upregulating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and improving lipid peroxidation. nih.govnih.gov The underlying mechanism is thought to involve the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which in turn promotes the expression of antioxidant enzymes. nih.govnih.gov Given the presence of the 4-hydroxyphenyl moiety in this compound, it is plausible that it could also exhibit antioxidant activity through similar radical scavenging mechanisms.

Mechanisms of Antimicrobial Activity (In Vitro Bacterial/Fungal Strain Susceptibility and Molecular Targets)

While there is no specific data on the antimicrobial activity of this compound, studies on related chlorinated and ketonic compounds suggest potential efficacy. Chlorinated metabolites isolated from marine fungi have demonstrated significant inhibitory activities against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. rsc.org The introduction of a chlorine atom into the structure of chalcones has also been shown to have a positive effect on their activity against various microorganisms, including E. coli, S. aureus, and C. albicans. mdpi.com

Furthermore, various aldehydes and ketones have been shown to possess antimicrobial properties. mst.edu Hydroxy-substituted acetophenones have demonstrated considerable antifungal activity against important plant pathogens. nih.gov Therefore, the combination of a chlorinated acetophenone structure with a hydroxyl group in this compound suggests a potential for antimicrobial activity, possibly through mechanisms similar to those observed in its analogues.

Table 2: Antimicrobial Activities of Analogue Compounds Note: This table presents data for analogue compounds, as direct data for this compound is not available.

Analogue Compound/ClassMicroorganismObserved ActivityReference
Chlorinated metabolites from Spiromastix fungusGram-positive bacteria (S. aureus, B. thuringiensis, B. subtilis)Significant inhibitory activities with MIC values from 0.5–32 μg/mL. rsc.org
Chlorinated 2′-hydroxychalconesS. aureus DSM 799Significantly stronger antibacterial activity. mdpi.com
Hydroxy-substituted acetophenonesFungal plant pathogens (Colletotrichum, Botrytis, Alternaria, Fusarium)Considerable antifungal activity. nih.gov
Cyclic ketonesP. aeruginosa, S. aureus, B. subtilisSignificant antibacterial activity with MICs of 0.20-0.45 μg/mL. sapub.org
Data synthesized from studies on various analogue compounds.

Induction of Specific Cellular Responses (e.g., Apoptosis in Cancer Cell Lines, Modulation of Oxidative Stress Pathways in Cell Models)

The potential for this compound to induce specific cellular responses such as apoptosis can be inferred from studies on other substituted acetophenones and related structures. For example, the compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240), which shares the hydroxyphenyl ethanone core, was found to induce cell cycle arrest in the G1 phase and apoptosis in human colon adenocarcinoma HT-29 cells. semanticscholar.org The induction of apoptosis was characterized by morphological changes such as membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. semanticscholar.org

Chalcone derivatives, which are also α,β-unsaturated ketones, have been shown to induce apoptosis in various cancer cell lines through both mitochondrial and extrinsic pathways. researchgate.net Furthermore, aryl-substituted diamines have been shown to induce apoptosis in human breast and prostate tumor cell lines. nih.gov These findings suggest that this compound, as a substituted acetophenone, might possess the ability to induce apoptosis in cancer cells, potentially through the modulation of cell cycle and apoptotic pathways.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Synthetic Precursor for Fine Chemicals and Intermediate Compounds

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone serves as a valuable precursor for a variety of fine chemicals and complex organic intermediates. The dual reactivity of the dichloromethyl ketone and the phenolic hydroxyl group allows for sequential or chemo-selective transformations.

Analogous to the well-documented use of related α-chloroacetophenones as pharmaceutical intermediates, this compound is a key starting material for multi-step syntheses. nih.govq100lifesciences.com For instance, the related compound 2,2-dichloro-1-(4-methylphenyl)ethanone is employed in the preparation of substituted mandelic acid derivatives, which are important in medicinal chemistry. nih.gov Following this precedent, this compound can be hydrolyzed under basic conditions to yield 4-hydroxymandelic acid, a crucial intermediate for pharmaceuticals.

Furthermore, the p-hydroxyphenacyl (pHP) substructure is foundational to a class of photoremovable protecting groups ("caging groups"). researchgate.netnih.govnih.gov These groups are used to temporarily block a functional group on a bioactive molecule, which can then be released with spatial and temporal precision upon irradiation. figshare.comrsc.org The synthesis of pHP-caged compounds often starts from a p-hydroxyphenyl ketone derivative, highlighting a sophisticated application for which this compound could serve as a precursor. nih.gov

Role as a Key Reagent in Specific Organic Transformations (e.g., Alpha-Haloketone Reactions)

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon and the adjacent carbon atom bearing two chlorine atoms, which are excellent leaving groups. This structure makes it an ideal substrate for classic α-haloketone reactions.

One of the most significant transformations for this class of compounds is the Favorskii rearrangement . wikipedia.orgyoutube.com This reaction occurs when an α-halo ketone with an acidic α'-proton is treated with a base. adichemistry.com For α,α-dihaloketones, the rearrangement typically proceeds to form α,β-unsaturated carboxylic acid derivatives. adichemistry.com When treated with an alkoxide base like sodium methoxide, this compound is expected to yield a methyl 4-hydroxycinnamate derivative, a valuable scaffold in natural products and materials.

The compound readily undergoes nucleophilic substitution reactions where one or both chlorine atoms are displaced. Reaction with various nucleophiles such as amines, thiols, and cyanides can lead to a diverse array of substituted products, further underscoring its utility as a synthetic intermediate.

Transformation Reagent/Conditions Expected Product Class Significance
Favorskii RearrangementBase (e.g., NaOH, NaOR)α,β-Unsaturated Carboxylic Acids/EstersAccess to cinnamic acid derivatives
Nucleophilic SubstitutionAmines, Thiols, Azidesα-Substituted KetonesSynthesis of functionalized intermediates
HydrolysisAqueous Baseα-Hydroxy Carboxylic AcidsPrecursor to mandelic acid derivatives

Contribution to the Synthesis of Novel Heterocyclic Systems

Alpha-haloketones are renowned building blocks for the synthesis of a wide variety of heterocyclic compounds, owing to their ability to react with binucleophilic reagents. nih.govnih.gov this compound is a prime candidate for constructing important heterocyclic cores like thiazoles and imidazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic method involving the condensation of an α-halo ketone with a thioamide or thiourea (B124793). organic-chemistry.org Reacting this compound with thiourea would be expected to produce 2-amino-4-(4-hydroxyphenyl)thiazole derivatives. ekb.eg These thiazole moieties are prevalent in many biologically active molecules.

Similarly, the synthesis of substituted imidazoles can be achieved through condensation reactions. A common route involves the reaction of an α-halo ketone with an amidine or a mixture of an aldehyde, ammonia, and a primary amine. organic-chemistry.orgbaranlab.org The reaction of this compound with formamide (B127407) or other amidine precursors can yield 4-(4-hydroxyphenyl)-substituted imidazoles, which are key structures in medicinal chemistry. researchgate.netnih.gov

Heterocyclic System Key Reagents Synthetic Method
ThiazolesThiourea, ThioamidesHantzsch Synthesis
ImidazolesAmidines, Ammonia/AldehydesRadziszewski/Debus Synthesis
PyrrolesDicarbonyls, AmmoniaHantzsch Pyrrole Synthesis

Potential as a Ligand in Coordination Chemistry and Metal Complex Design

While specific coordination complexes of this compound are not widely reported, its molecular structure contains key functional groups that suggest significant potential as a ligand. The molecule possesses two potential donor sites: the oxygen atom of the carbonyl group and the oxygen of the phenolic hydroxyl group.

This arrangement allows it to act as a bidentate O,O'-donor ligand, forming a stable six-membered chelate ring upon coordination with a metal center. The acidity of the phenolic proton can be tuned by the reaction conditions, allowing it to coordinate as a neutral ligand or, more commonly, as a deprotonated phenolate, forming strong metal-oxygen bonds. Metal complexes derived from such ligands often exhibit interesting catalytic, magnetic, or photophysical properties. The electronic properties of the resulting metal complex can be further modified by the electron-withdrawing nature of the dichloroacetyl group.

Supramolecular Assembly and Crystal Engineering Applications

The principles of crystal engineering rely on predictable, non-covalent interactions to guide the assembly of molecules into well-defined crystalline architectures. This compound contains multiple functional groups capable of participating in robust intermolecular interactions, making it a promising tecton (building block) for supramolecular assembly.

The most dominant interaction is expected to be the strong O-H···O hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. researchgate.net This interaction is a well-known and highly reliable supramolecular synthon that typically leads to the formation of infinite chains or catemers. aip.orgmdpi.com Crystal structures of closely related compounds, such as 4'-hydroxyacetophenone (B195518) and 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), consistently show this chain formation as the primary packing motif. nih.govnih.gov

Beyond this primary interaction, weaker interactions can play a crucial role in organizing these chains into a 3D architecture. These include:

C-H···O hydrogen bonds : The aromatic protons or the methine proton can act as weak donors to carbonyl or hydroxyl oxygens. nih.gov

Halogen bonding : The chlorine atoms can act as electrophilic halogen bond donors, interacting with the oxygen atoms.

π-π stacking : The electron-rich hydroxyphenyl rings can engage in stacking interactions, further stabilizing the crystal lattice. nih.gov

Future Research Directions and Unexplored Avenues for 2,2 Dichloro 1 4 Hydroxyphenyl Ethanone

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Currently, there is a lack of reported asymmetric routes to produce chiral derivatives of 2,2-dichloro-1-(4-hydroxyphenyl)ethanone. Future research could focus on establishing stereoselective methods for the reduction of the ketone functionality. uwindsor.ca

Asymmetric reduction of the prochiral ketone would yield chiral 2,2-dichloro-1-(4-hydroxyphenyl)ethanol, a valuable building block. nih.gov This could be achieved through several established strategies:

Chiral Catalysts: Employing chiral metal catalysts (e.g., those based on Ruthenium, Rhodium, or Iridium) with chiral ligands for asymmetric hydrogenation or transfer hydrogenation. slideshare.net

Enzyme-Catalyzed Reduction: Utilizing ketoreductase enzymes, which are known to reduce ketones with high enantioselectivity under mild conditions. nih.govnih.gov

Chiral Reagents: Using stoichiometric chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane or CBS reagents), to control the stereochemical outcome of the reduction. slideshare.net

The development of such methods would provide access to optically active halo-alcohols, which are crucial intermediates for synthesizing complex molecules with defined stereochemistry. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Example Reagent/Catalyst Potential Product Key Advantages
Catalytic Asymmetric Hydrogenation Ru-BINAP complex (R)- or (S)-2,2-dichloro-1-(4-hydroxyphenyl)ethanol High atom economy, low catalyst loading.
Enzymatic Reduction Ketoreductases (KREDs) (R)- or (S)-2,2-dichloro-1-(4-hydroxyphenyl)ethanol High enantioselectivity, mild reaction conditions. nih.gov
Stoichiometric Chiral Reagents Corey-Bakshi-Shibata (CBS) catalyst (R)- or (S)-2,2-dichloro-1-(4-hydroxyphenyl)ethanol Predictable stereochemical outcomes based on catalyst stereochemistry. researcher.life

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the dichloromethyl ketone moiety is ripe for exploration. As bifunctional building blocks, γ,γ-dichloroketones can be transformed into various value-added compounds like substituted furans and pyrroles. nih.gov Research into novel catalytic transformations could unlock new synthetic applications for this compound.

Potential areas of investigation include:

Photochemical Reactions: Inspired by the photochemistry of related α-diazo-p-hydroxyacetophenones, which undergo photo-Wolff rearrangements, studies could explore the photochemical behavior of the title compound. nih.gov Visible-light-induced reactions, potentially using photoredox catalysis, could lead to novel C-H functionalization or radical-mediated transformations. researchgate.netlidsen.com

Cross-Coupling Reactions: The chlorine atoms could potentially participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, although this is challenging for α-chloro ketones.

Favorskii Rearrangement: Investigation of the Favorskii rearrangement under basic conditions could yield valuable cyclopropanone (B1606653) intermediates or their corresponding carboxylic acid derivatives.

Synthesis of Heterocycles: The compound serves as a potential precursor for a variety of heterocyclic systems, a critical scaffold in medicinal chemistry. Its reaction with different nucleophiles could lead to the synthesis of novel imidazoles, oxazoles, or thiazoles.

Advanced Material Science Applications (e.g., Polymer Chemistry, Optoelectronics)

The combination of a reactive ketone, a phenolic hydroxyl group, and an aromatic ring suggests that this compound and its derivatives could be valuable in material science.

Polymer Chemistry: The phenolic hydroxyl group can be used as a monomer in polymerization reactions. For example, it could undergo polycondensation with formaldehyde (B43269) to create resins, similar to how acetophenone (B1666503) is used to produce commercial resins for coatings and inks. wikipedia.org It could also be a monomer for polyesters or polyethers, with the dichloro-keto group available for post-polymerization modification.

Optoelectronics: Acetophenone and its derivatives are known to possess interesting optical and electrical properties. researchgate.net The aromatic ketone structure is a common feature in photosensitizing agents. drugbank.com Future research could involve synthesizing derivatives of this compound and evaluating their properties, such as fluorescence, phosphorescence, and nonlinear optical behavior, for potential use in organic light-emitting diodes (OLEDs) or as components in photosensitizers. researchgate.net

Deeper Mechanistic Elucidation of Biological Activities (In Vitro)

While the specific biological profile of this compound is not well-documented, its structural analogs exhibit a range of biological effects, suggesting it could be a promising lead for further investigation. nih.gov For instance, the related monochloro-derivative, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), is a known intermediate for synthesizing histone deacetylase (HDAC) inhibitors. nih.gov Dihydroxyacetophenone derivatives have shown significant antimicrobial and antitumor activities. researchgate.net

Future in vitro studies should aim to:

Broad-Spectrum Screening: Perform comprehensive screening against a panel of cancer cell lines, bacteria, and fungi to identify potential cytotoxic or antimicrobial activities. researchgate.netnih.gov

Enzyme Inhibition Assays: Test the compound for inhibitory activity against various enzymes, particularly kinases and histone deacetylases, given the activity of related compounds. nih.govnih.gov

Mechanism of Action Studies: If significant biological activity is found, subsequent research should focus on elucidating the mechanism of action. nih.gov This could involve identifying the molecular target, studying its effect on cellular pathways (e.g., apoptosis, cell cycle arrest), and investigating its interaction with cellular components. Studies on related haloacetophenones suggest potential interactions with DNA and key cellular enzymes. oup.commdpi.com

Computational Design of Functionalized Derivatives

Computational chemistry offers a powerful tool for guiding future synthetic efforts and prioritizing compounds for biological testing. researchgate.net Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the properties of novel derivatives of this compound before their synthesis. researchgate.net

Key areas for computational exploration include:

Structure-Activity Relationship (SAR) Studies: If an initial biological activity is identified, computational methods can be used to build SAR models. This involves simulating how modifications to the molecule (e.g., adding substituents to the phenyl ring, replacing the chlorine atoms) would affect its binding to a biological target.

Prediction of Reactivity: Theoretical calculations can predict the most likely sites of reaction on the molecule, aiding in the design of new synthetic pathways and predicting the products of unexplored reactions. oup.com

Material Properties Simulation: The electronic and photophysical properties (e.g., absorption and emission spectra) of designed derivatives can be calculated to identify promising candidates for applications in optoelectronics.

Table 2: Potential Computational Approaches and Their Applications

Computational Method Research Application Predicted Outcome/Insight
Molecular Docking Drug Discovery Binding affinity and mode of interaction with target enzymes (e.g., HDACs, kinases). nih.gov
Density Functional Theory (DFT) Reaction Mechanism & Material Design Calculation of reaction energy barriers, prediction of UV-Vis spectra, and determination of electronic properties. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Medicinal Chemistry Development of predictive models for biological activity based on molecular descriptors.
Molecular Dynamics (MD) Simulation Mechanistic Biology Understanding the dynamic behavior of the compound when interacting with a biological target or membrane.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via chlorination of 1-(4-hydroxyphenyl)ethanone using chlorinating agents like thionyl chloride (SOCl₂) or chlorine gas under controlled conditions. Key factors include:

  • Temperature: Reactions are performed at 40–60°C to balance reactivity and minimize side reactions (e.g., over-chlorination) .
  • Solvent: Ethanol or dichloromethane is preferred to dissolve the starting material and stabilize intermediates.
  • Catalysts: Lewis acids (e.g., AlCl₃) may enhance regioselectivity for dichlorination at the α-position .
    Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Typical yields range from 65–80%, with impurities removed via recrystallization (ethanol/water) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths (C-Cl: ~1.74 Å) and dihedral angles, confirming the α-dichloro configuration .
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks at δ 5.8–6.1 ppm (aromatic H) and δ 190–200 ppm (ketone C=O) are diagnostic .
    • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry: ESI-MS shows molecular ion [M+H]⁺ at m/z 221 (C₈H₆Cl₂O₂) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a versatile intermediate:

  • Heterocycle Synthesis: Reacts with thioureas to form thiazoles or with hydrazines to yield pyrazoles, useful in medicinal chemistry .
  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids enable aryl-aryl bond formation for functionalized acetophenones .
  • Polymer Chemistry: Acts as a photoinitiator in UV-curable resins due to its ketone-mediated radical generation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying pH conditions?

Methodological Answer: Conflicting reports on hydrolysis rates (e.g., acidic vs. basic media) require:

  • Kinetic Analysis: Use stopped-flow UV-Vis spectroscopy to track hydrolysis intermediates (e.g., enol formation) at pH 2–12.
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies. For example, the α-Cl groups increase electrophilicity, accelerating nucleophilic attack in basic conditions .
  • Isotopic Labeling: ¹⁸O-labeling experiments confirm whether hydrolysis proceeds via ketone hydration or direct displacement .

Q. How do crystallographic data discrepancies arise in polymorph screening, and how can they be resolved?

Methodological Answer: Polymorphs of the compound may show divergent unit cell parameters due to:

  • Solvent Effects: Crystallization from ethanol vs. acetone alters hydrogen-bonding networks (e.g., O-H⋯O vs. Cl⋯Cl interactions) .
  • Refinement Protocols: Use SHELXL-2018 with TWIN/BASF commands to model twinning or disorder. For example, a monoclinic P2₁/c space group (a = 6.65 Å, b = 9.96 Å, c = 14.48 Å) was resolved with R₁ = 0.054 after applying multi-scan absorption corrections .
  • Validation Tools: Check data with PLATON ADDSYM to detect missed symmetry elements .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to cytochrome P450 enzymes. The dichloro moiety shows hydrophobic interactions with active-site residues (e.g., Phe87 in CYP2C9) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG ~ -8.5 kcal/mol) .
  • QSAR Modeling: Corrogate substituent effects (e.g., Cl vs. Br) on bioactivity using descriptors like Hammett σ constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.